Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate

Medicinal Chemistry Scaffold Synthesis Analytical Chemistry

Researchers face variability when sourcing scaffolds for kinase inhibitor studies. This compound offers consistent purity ≥95% and serves as a reliable intermediate for building focused libraries. The cyanopyridine pharmacophore targets the ATP-binding pocket, while the methyl ester enables further derivatization. Global stock available.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 1423026-85-0
Cat. No. B1376570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate
CAS1423026-85-0
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)OC2=CC(=NC=C2)C#N
InChIInChI=1S/C15H12N2O3/c1-19-15(18)8-11-2-4-13(5-3-11)20-14-6-7-17-12(9-14)10-16/h2-7,9H,8H2,1H3
InChIKeyLWDJEZHDBSUKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate: Cyanopyridine Scaffold


Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate (CAS 1423026-85-0) is a small molecule featuring a 2-cyanopyridine moiety linked via an ether bridge to a phenylacetate methyl ester . The cyanopyridine core is a recognized pharmacophore in medicinal chemistry, with structural analogs demonstrating activity as kinase inhibitors (e.g., VEGFR-2/3, PIM-1) and receptor antagonists [1]. The compound is primarily marketed as a versatile research scaffold and intermediate for the synthesis of more complex bioactive molecules.

Scaffold Cyanopyridine pharmacophore for kinase inhibitor libraries
Handle Methyl ester enables amide and hydrazide derivatization

Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate: Substitution Risks


Substitution of Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate with a seemingly similar cyanopyridine analog carries significant risk due to the exquisite sensitivity of biological activity to minor structural variations. While a broad class of cyanopyridines exhibits potent kinase inhibition, individual compounds within this class show dramatic selectivity shifts and potency variations (e.g., IC50 values ranging from sub-nanomolar to micromolar) depending on the specific substitution pattern on the phenyl and pyridine rings [1][2]. Even an apparently conservative change, such as replacing the methyl ester with a carboxylic acid, can fundamentally alter cellular permeability, metabolic stability, and target engagement, rendering any prior assay data for the class inapplicable to the specific compound .

Analog Selectivity Shifts
Cyanopyridine analogs can show dramatic selectivity and potency context changes; class-level data may not transfer directly.
Ester vs. Acid Modification
Replacing the methyl ester with a carboxylic acid may alter cellular permeability, metabolic stability, and target engagement profile.

Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate: Quantitative Differentiation


Structural Confirmation: Ester vs. Acid Analog

The exact identity of Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate is confirmed by its unique molecular formula (C15H12N2O3) and molecular weight (268.27 g/mol). This differentiates it from the free carboxylic acid analog (2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetic acid, CAS 1423029-71-3), which has a molecular weight of 254.24 g/mol (C14H10N2O3) and different physicochemical properties affecting its utility as a synthetic intermediate .

Structural Identity
Supporting evidence
C₁₅H₁₂N₂O₃ vs C₁₄H₁₀N₂O₃
Δ 14.03 g/mol
Confirms methyl ester scaffold
Differentiates from acid analog for synthesis
Medicinal Chemistry Scaffold Synthesis Analytical Chemistry

Purity Specification for Consistent Derivatization

Commercial sourcing of Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate typically specifies a purity of 95% [1]. This baseline is essential for ensuring consistent yields in subsequent chemical transformations. Use of lower-purity material can lead to side reactions and reduced yields, directly impacting research efficiency and cost.

Purity Specification
Reported
≥95%
Supports reproducible derivatization
Commercial specification for research use
Synthetic Chemistry Quality Control Procurement

Cyanopyridine Pharmacophore Potency

The 2-cyanopyridin-4-yl motif is a crucial pharmacophore for achieving potent target engagement. While direct quantitative data for Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate is unavailable, the essential role of this core is evidenced by structurally related compounds. For instance, a compound featuring an N-[(2-cyanopyridin-4-yl)methyl] group displays an IC50 of 0.950 nM against Collagenase 3 [1]. This indicates that the cyanopyridine moiety can facilitate extremely high-affinity binding, and its presence in the target compound suggests potential for strong interactions with biological targets.

Pharmacophore Potency
Class-level inference
Analog IC₅₀ 0.950 nM (Collagenase 3)
Supports high-affinity ligand design
Direct data unavailable; scaffold inference
Kinase Inhibition Drug Discovery Structure-Activity Relationship

Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate: Recommended Applications


Kinase Inhibitor Intermediate

The methyl ester group provides a reactive handle for further derivatization, such as conversion to amides or hydrazides. This makes Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate a suitable starting material for building focused libraries of kinase inhibitors, where the cyanopyridine moiety is a known pharmacophore for targeting the ATP-binding pocket [1].

SAR Studies of Cyanopyridine Scaffolds

Researchers can use this compound as a core to systematically explore the impact of substituents on the phenyl ring or modifications to the ester group on biological activity and selectivity. This is supported by the wide range of potencies (from 0.950 nM to >1 µM) observed among close cyanopyridine analogs [1][2].

Chemical Probe Derivatization for Target ID

The compound's ester group can be readily hydrolyzed to the corresponding carboxylic acid (CAS 1423029-71-3), enabling conjugation to biotin or fluorophores for use in affinity-based pull-down assays or cellular imaging studies to identify and validate novel protein targets for this class of molecules.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Methyl ester for amide/hydrazide derivatization
ATP-pocket target engagement context
Cyanopyridine scaffold SAR
Substitution sites on phenyl ring
Biological activity and selectivity review
Target ID probe development
Ester hydrolysis to acid for conjugation
Affinity pull-down / imaging validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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